4,4,5,5-Tetramethyl-2-(1-(m-tolyl)vinyl)-1,3,2-dioxaborolane
Description
Molecular Architecture and Stereochemical Features
The compound features a 1,3,2-dioxaborolane core ring system substituted with four methyl groups at the 4,4,5,5-positions and a 1-(m-tolyl)vinyl group at the 2-position. The dioxaborolane ring adopts a planar conformation due to the sp²-hybridized boron atom, which participates in π-conjugation with adjacent oxygen atoms. The m-tolyl substituent (3-methylphenyl group) introduces steric and electronic effects that influence the compound’s reactivity and stereochemical outcomes.
The vinyl group attached to boron exhibits a Z-configuration in related trisubstituted boronate esters, as demonstrated in copper-catalyzed diboration-elimination reactions. This stereoselectivity arises from the stabilization of the transition state during elimination, where bulky pinacolato ligands on boron favor the formation of the (Z)-olefin isomer. For the m-tolyl variant, the meta-substitution pattern reduces symmetry compared to para-substituted analogues, potentially leading to distinct crystallographic packing and spectroscopic behavior.
| Structural Parameter | Value |
|---|---|
| Molecular formula | C₁₅H₂₁BO₂ |
| Molecular weight | 244.14 g/mol |
| Hybridization of boron | sp² |
| Configuration of vinyl group | Predominantly Z |
Properties
Molecular Formula |
C15H21BO2 |
|---|---|
Molecular Weight |
244.14 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[1-(3-methylphenyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO2/c1-11-8-7-9-13(10-11)12(2)16-17-14(3,4)15(5,6)18-16/h7-10H,2H2,1,3-6H3 |
InChI Key |
BLDULZCXCVAHPE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of 4,4,5,5-Tetramethyl-2-(1-(m-tolyl)vinyl)-1,3,2-dioxaborolane typically involves the reaction of m-tolylvinyl halides with pinacolborane or related boron reagents under catalytic conditions. The key step is the formation of the vinyl boronate ester via borylation of the vinyl halide or via diboration of aryl ketones followed by elimination.
Method 1: Borylation of m-Tolylvinyl Halides
- Starting materials: m-Tolylvinyl halides (e.g., bromides or iodides)
- Reagents: Pinacolborane or 2-(halomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Catalysts: Nickel-based catalysts such as NiBr2·DME with appropriate ligands
- Conditions: Typically carried out in anhydrous acetonitrile with a base such as K2CO3 at room temperature or slightly elevated temperatures for 24 hours
- Outcome: Formation of the vinyl boronate ester with good yields (up to ~79%)
Method 2: Diboration of Aryl Ketones Followed by Acid-Mediated Elimination
- Starting materials: Aryl ketones such as 1-(m-tolyl)propan-1-one derivatives
- Reagents: Diboron reagents (e.g., bis(pinacolato)diboron)
- Conditions: Heating at 50 °C for 15 hours in the presence of a catalyst
- Process: Diboration of the ketone followed by acid-mediated elimination to form the vinyl boronate ester
- Selectivity: High stereoselectivity for trisubstituted vinyl boronate esters, with isomer ratios controlled by reaction conditions
This method is useful for stereoselective synthesis of vinyl boronate esters and has been demonstrated for related phenylvinyl boronate esters, which can be adapted for m-tolyl derivatives.
Method 3: Multi-step Synthesis from Dichloromethyl Boronic Acid
- Step 1: Preparation of (dichloromethyl)boronic acid via reaction of n-butyllithium with dichloromethane at very low temperatures (–100 °C) in THF
- Step 2: Conversion to 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane by reaction with pinacol and magnesium sulfate drying
- Step 3: Subsequent functionalization to introduce the m-tolyl vinyl group via halide exchange and coupling reactions
This method, while more complex, allows for the preparation of boronate esters with high purity and is well-documented in organic synthesis literature.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Borylation of Vinyl Halides | m-Tolylvinyl halides | Pinacolborane, NiBr2·DME, K2CO3 | RT to mild heat, 24 h | ~79 | Straightforward, good yield |
| Diboration of Aryl Ketones | m-Tolyl aryl ketones | Bis(pinacolato)diboron, acid catalyst | 50 °C, 15 h | Variable | Stereoselective, suitable for trisubstituted vinyl boronates |
| Multi-step from Dichloromethyl Boronic Acid | Dichloromethane, n-BuLi | Pinacol, MgSO4 | –100 °C to RT | High | Complex, high purity, requires low temp |
Research Findings and Notes
- The borylation of vinyl halides is the most commonly used and efficient method for synthesizing 4,4,5,5-Tetramethyl-2-(1-(m-tolyl)vinyl)-1,3,2-dioxaborolane, offering good yields and operational simplicity.
- The diboration-elimination approach provides stereochemical control, which is valuable for synthesizing trisubstituted vinyl boronate esters with defined geometry, important in complex molecule synthesis.
- The multi-step synthesis from dichloromethyl boronic acid is a robust method for preparing boronate esters with high purity but requires stringent low-temperature conditions and careful handling of reactive intermediates.
- NMR characterization (1H, 11B, 13C) confirms the structure and purity of the synthesized compound, with typical 11B NMR shifts around δB 33.9 ppm indicating the boronate ester environment.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(1-(m-tolyl)vinyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The vinyl group can be reduced to form the corresponding alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(1-(m-tolyl)vinyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(1-(m-tolyl)vinyl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling and substitution. The vinyl group provides a reactive site for further functionalization, allowing the compound to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
- Styryl Derivatives: (E)- and (Z)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (8a, 9a) feature a simple phenyl group instead of m-tolyl.
- Electron-Withdrawing Substituents: (E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () incorporates fluorine atoms, which are electron-withdrawing. 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane (): The methylsulfonyl group is strongly electron-withdrawing, making this compound highly reactive but less stable under basic conditions .
Bulkier Aromatic Groups :
Steric and Reactivity Profiles
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The m-tolyl group’s electron-donating nature stabilizes the boronate intermediate, enabling efficient coupling with aryl halides. Comparatively, electron-withdrawing substituents (e.g., 3,5-difluoro) require milder conditions due to higher boron electrophilicity .
- Steric Effects : Bulky substituents like naphthyl () reduce reaction rates but enhance selectivity for less hindered coupling partners. The m-tolyl derivative strikes a balance, making it versatile for diverse substrates .
Biological Activity
4,4,5,5-Tetramethyl-2-(1-(m-tolyl)vinyl)-1,3,2-dioxaborolane (CAS No. 1867923-71-4), commonly referred to as m-Tolyl Pinacol Boronate, is an organoboron compound notable for its applications in organic synthesis and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H21BO2
- Molecular Weight : 244.14 g/mol
- IUPAC Name : 4,4,5,5-tetramethyl-2-(1-(m-tolyl)vinyl)-1,3,2-dioxaborolane
The compound features a boron atom within a dioxaborolane ring and a vinyl group attached to a meta-tolyl moiety. This unique structure enhances its reactivity in various chemical reactions.
The biological activity of m-Tolyl Pinacol Boronate is primarily attributed to its role as a reagent in cross-coupling reactions such as the Suzuki-Miyaura reaction. These reactions are pivotal in forming carbon-carbon bonds that are essential for synthesizing complex organic molecules, including pharmaceuticals.
- Anticancer Applications : The compound has been investigated for its potential use in boron neutron capture therapy (BNCT), where boron-containing compounds selectively target cancer cells and enhance the efficacy of radiation therapy.
- Reactivity Patterns : The presence of the meta-tolyl group allows for unique reactivity patterns that can be exploited in organic synthesis. This includes the formation of various biologically active compounds through functionalization processes .
Case Studies and Research Findings
Several studies have highlighted the utility of m-Tolyl Pinacol Boronate in synthetic applications:
- Study on Catalytic Activity : Research demonstrated that m-Tolyl Pinacol Boronate could be recycled multiple times in catalytic reactions without significant loss of activity. This property is crucial for sustainable chemical processes .
- Drug Development : In medicinal chemistry, derivatives of this compound have been synthesized to explore their biological properties. For example, modifications to the aromatic ring have yielded compounds with enhanced selectivity and potency against specific cancer cell lines .
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Application Area |
|---|---|---|
| 4,4,5,5-Tetramethyl-2-(m-tolyl)vinyl-1,3,2-dioxaborolane | Anticancer (BNCT) | Cancer Treatment |
| 4-Vinylphenylboronic Acid Pinacol Ester | Cross-coupling Reactions | Organic Synthesis |
| 4-Methylphenylboronic Acid Pinacol Ester | Drug Development | Medicinal Chemistry |
Table 2: Synthesis Conditions
| Reactants | Solvent | Dehydrating Agent | Temperature |
|---|---|---|---|
| m-Tolylboronic acid + Pinacol | Tetrahydrofuran | Anhydrous magnesium sulfate | 40-60°C |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,4,5,5-Tetramethyl-2-(1-(m-tolyl)vinyl)-1,3,2-dioxaborolane?
- Methodological Answer : The compound is typically synthesized via transition metal-catalyzed nucleophilic substitution or alkenylation reactions. For example, zinc-mediated coupling of iodinated precursors (e.g., 2-(5-iodopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with aryl or alkenyl substrates under inert conditions yields target products. Purification often involves silica gel chromatography (5–8% acetone/DCM gradients) and preparative TLC .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, with and NMR identifying vinyl and boronate moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy confirms functional groups like B-O bonds. For example, NMR peaks at δ 1.23 (s, 12H) confirm tetramethyl groups, and vinyl protons appear as distinct multiplets .
Q. What are the key solubility considerations for this compound in organic synthesis?
- Methodological Answer : The compound exhibits poor solubility in non-polar solvents like benzene-d but dissolves well in tetrahydrofuran (THF) or dichloromethane (DCM). Solvent choice impacts reaction equilibria; THF stabilizes trialkoxyborohydride intermediates, while benzene may require prolonged mixing for homogeneity .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh)) and bases (KCO) at elevated temperatures (100°C). Use anhydrous conditions and stoichiometric excess of boronate ester (1.2–1.5 eq.) to drive coupling efficiency. Yields >80% are achievable with allyl-substituted variants .
Q. What are the limitations of using this compound in [3+2] carbocycloaddition reactions?
- Methodological Answer : The parent alkenylboronate fails in gold-catalyzed cycloadditions due to insufficient steric or electronic activation. Substituting the β-position with aryl groups (e.g., m-tolyl) enhances reactivity by stabilizing transition states. Testing substituent effects via Hammett analysis can guide design .
Q. How to address contradictions in reported reaction outcomes when using different catalytic systems?
- Methodological Answer : Discrepancies arise from solvent-dependent equilibria (e.g., NaOt-Bu in THF vs. benzene). Use NMR to monitor boron species distribution. For ketone reductions, THF favors trialkoxyborohydride dominance, whereas benzene may require higher catalyst loading (10 mol%) .
Q. What strategies can be employed to functionalize the vinyl group in this boronate ester?
- Methodological Answer : Halogenation or propargylation of the α-boryl vinyl group enables diversification. For example, chlorination at the α-position (using Cl or NCS) generates electrophilic intermediates for nucleophilic attack. Monitor regioselectivity via NMR to avoid over-halogenation .
Q. How does steric hindrance from the m-tolyl group influence reactivity in transition-metal-catalyzed reactions?
- Methodological Answer : The m-tolyl group increases steric bulk, slowing oxidative addition in Pd-catalyzed reactions. Mitigate this by using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C). Computational modeling (DFT) predicts transition-state geometries to optimize ligand selection .
Methodological Precautions
Q. What precautions are necessary when handling this compound in air-sensitive reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
